Thiol-C10-amide-PEG8
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Overview
Description
Thiol-C10-amide-PEG8 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of molecules that induce the degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . This compound plays a crucial role in connecting two essential ligands in PROTACs, one for an E3 ubiquitin ligase and the other for the target protein .
Mechanism of Action
Target of Action
Thiol-C10-amide-PEG8, also known as alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol), is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound operates by linking two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The compound’s action on this pathway leads to the selective degradation of target proteins .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins within cells . This occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiol-C10-amide-PEG8 involves the conjugation of a thiol group to a PEG chain via an amide bond. The general synthetic route includes the following steps:
Activation of PEG: The PEG chain is activated by converting it into a reactive intermediate, such as a PEG-NHS ester.
Amide Bond Formation: The activated PEG is then reacted with a thiol-containing amine to form the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG and thiol-containing amine are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
Thiol-C10-amide-PEG8 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Conjugation: The PEG chain can be conjugated to other molecules via the thiol group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Conjugation: Maleimide or vinyl sulfone derivatives can be used for thiol conjugation reactions
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Thiols: Formed from nucleophilic substitution reactions.
Conjugated Products: Formed from the conjugation of the PEG chain to other molecules
Scientific Research Applications
Thiol-C10-amide-PEG8 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Thiol-C6-amide-PEG8: A shorter PEG chain variant with similar properties.
Thiol-C10-amide-PEG4: A shorter PEG chain variant with similar properties.
Thiol-C10-amide-PEG12: A longer PEG chain variant with similar properties
Uniqueness
Thiol-C10-amide-PEG8 is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly effective in the synthesis of PROTACs, enabling efficient protein degradation .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-11-sulfanylundecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO9S/c29-11-13-32-15-17-34-19-21-36-23-25-37-24-22-35-20-18-33-16-14-31-12-10-28-27(30)9-7-5-3-1-2-4-6-8-26-38/h29,38H,1-26H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLHYTZEFFDHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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